![molecular formula C12H20ClN B1463083 Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride CAS No. 1211163-28-8](/img/structure/B1463083.png)
Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride
Overview
Description
Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride is a chemical compound with the molecular formula C12H19N·HCl and a molecular weight of 213.75 g/mol . It is also known by its IUPAC name, N-ethyl-1-(4-methylphenyl)-1-propanamine hydrochloride . This compound is typically found in a powder form and is used in various scientific research applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride typically involves the reaction of 1-(4-methylphenyl)propan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride can be compared with other similar compounds such as:
1-Ethylpropylamine: Used in the synthesis of various organic compounds and has similar reactivity.
1-(4-Methylphenyl)propylamine: Shares a similar structure but lacks the ethyl group, leading to different chemical and biological properties.
Biological Activity
Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an amine with the molecular formula C13H19ClN and a molecular weight of 213.75 g/mol. Its structure features an ethyl group attached to a propylamine backbone, which includes a para-methylphenyl substituent. This configuration is crucial for its biological interactions and pharmacological effects.
Research indicates that this compound interacts with various neurotransmitter systems, particularly through its binding affinity to dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These interactions can lead to the modulation of neurotransmitter release, influencing several physiological processes.
Key Findings
- Neurotransmitter Release : Studies have shown that the compound acts as a substrate at plasma membrane transporters, facilitating the non-exocytotic release of monoamines via reverse transport mechanisms .
- Receptor Interaction : The compound's structural properties allow it to engage with specific receptors, potentially altering their activity and leading to various pharmacological outcomes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure/Characteristics | Notable Differences |
---|---|---|
1-Ethylpropylamine | Lacks the para-methylphenyl group | Different reactivity due to absence of aromatic ring |
1-(4-Methylphenyl)propylamine | Similar structure but lacks ethyl group | Alters chemical properties and reactivity |
N,N-Diethyl-2-(4-methylphenyl)ethanamine | Contains two ethyl groups | Different steric effects and biological activity |
This comparison highlights how the presence of the para-methylphenyl group significantly influences the compound's reactivity and biological interactions.
Study 1: Interaction with Monoamine Transporters
A study evaluated the effects of various N-alkyl-4-methylamphetamine analogs, including those related to this compound. The results demonstrated that increasing the N-alkyl chain length altered the compound's efficacy at DAT and NET, indicating a complex relationship between structure and function .
Study 2: Antimicrobial Activity
Further investigations into related compounds showed promising antimicrobial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship (SAR) analysis indicated that modifications in aliphatic chains influenced biological efficacy, suggesting potential applications in developing antimicrobial agents .
Properties
IUPAC Name |
N-ethyl-1-(4-methylphenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-12(13-5-2)11-8-6-10(3)7-9-11;/h6-9,12-13H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNPIXUGRXCFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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